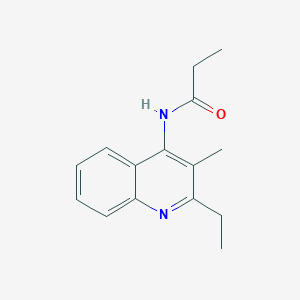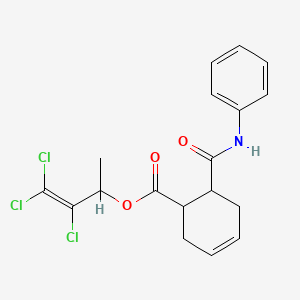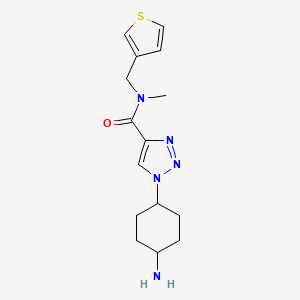![molecular formula C15H26N4O B5571646 (3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)
(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of imidazole derivatives, such as the compound , is significant due to their broad range of biological activities and potential applications in medicinal chemistry. Imidazole rings are present in many important biological molecules, including histidine and the histamine neurotransmitter, making their derivatives valuable for pharmaceutical development.
Synthesis Analysis
Synthesis of imidazole derivatives often involves multi-step reactions, starting from simple precursors to complex molecules. Wagman et al. (2017) describe the synthesis of a related imidazole compound, emphasizing the exploration of heterocycles and substitution patterns to achieve potent biological activity (Wagman et al., 2017). Similar synthetic methodologies could be applied to the compound of interest, utilizing strategic functionalization of the imidazole ring and adjacent structures.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. Techniques such as X-ray crystallography and spectroscopic methods (NMR, IR, MS) are commonly used for structural characterization. Ünver et al. (2009) utilized these techniques to elucidate the structure of triazolone derivatives, demonstrating the importance of detailed structural analysis in understanding compound properties (Ünver et al., 2009).
Chemical Reactions and Properties
Imidazole derivatives undergo a variety of chemical reactions, contributing to their versatile applications. The reactivity of the imidazole ring, especially at the N-1 and N-3 positions, allows for functionalization and conjugation with other molecular moieties. Rao et al. (2017) discuss the Cu-catalyzed synthesis of imidazo[1,2-a]pyridines, highlighting the broad substrate scope and functional group tolerance of these reactions (Rao et al., 2017).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One study evaluates the electrochemical behavior of imidazoline derivatives as corrosion inhibitors. The research indicates that certain imidazoline compounds, due to their active sites and geometric configuration, exhibit good corrosion inhibition efficiency in deaerated acid media. This property is attributed to the presence of nitrogen atoms and the planar geometry of the heterocyclic ring, which promotes coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Pharmaceutical Development
Research on imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents reveals the synthesis of compounds demonstrating cytoprotective properties. These properties are significant for developing treatments against ulcers without the need for significant antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Chemical Synthesis
A novel series of imidazo[1,2-a]pyridine derivatives exhibit antimicrobial activity against a variety of bacterial and fungal strains. This synthesis and screening highlight the potential of these compounds as bioactive molecules in combating microbial infections (Desai et al., 2012).
Antihyperglycemic Activity
Research into (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine analogues as inhibitors of human glycogen synthase kinase 3 (GSK3) has revealed compounds with significant antihyperglycemic activity. These compounds activate glycogen synthase, showing potential as new antidiabetic agents by lowering hyperglycemia and enhancing glucose transport and disposal without increasing insulin levels (Wagman et al., 2017).
Antioxidant and Anticancer Activities
A study on 3-secondary amine derivatives bearing imidazo[1,2-a]pyrimidine synthesized through a one-pot reaction demonstrated antioxidant activity and cytotoxic activity against breast cancer, indicating their potential in cancer therapy and as antioxidant agents (Rehan, Al Lami, & Alanee, 2021).
Propiedades
IUPAC Name |
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-(2-ethylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-3-5-12-10-19(11-13(12)16)15(20)6-8-18-9-7-17-14(18)4-2/h7,9,12-13H,3-6,8,10-11,16H2,1-2H3/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHWPHUKJYHEPP-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)CCN2C=CN=C2CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)CCN2C=CN=C2CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-3-(2-ethylimidazol-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-chloro-4-hydroxyphenyl)acetyl]-3-ethylpiperidine-3-carboxylic acid](/img/structure/B5571596.png)

![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)
![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)
![methyl 4-[2-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5571618.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571656.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)
![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)